molecular formula C24H32O3 B14518465 4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate CAS No. 62716-94-3

4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate

Cat. No.: B14518465
CAS No.: 62716-94-3
M. Wt: 368.5 g/mol
InChI Key: MRMRHCLRTXOKHV-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-(propan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate
  • 4-(Butyloxy)phenyl 4-(propan-2-yl)benzoate
  • 4-(Methoxy)phenyl 4-(propan-2-yl)benzoate

Uniqueness

4-(Octyloxy)phenyl 4-(propan-2-yl)benzoate is unique due to its longer alkyl chain (octyloxy group), which can influence its physical properties such as solubility and melting point. This structural feature may also impact its biological activity and interactions with molecular targets, making it distinct from similar compounds with shorter alkyl chains.

Properties

CAS No.

62716-94-3

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(4-octoxyphenyl) 4-propan-2-ylbenzoate

InChI

InChI=1S/C24H32O3/c1-4-5-6-7-8-9-18-26-22-14-16-23(17-15-22)27-24(25)21-12-10-20(11-13-21)19(2)3/h10-17,19H,4-9,18H2,1-3H3

InChI Key

MRMRHCLRTXOKHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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